5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole
Overview
Description
The compound 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is a derivative of the thiadiazole family, which is a class of heterocyclic compounds containing a ring with sulfur and nitrogen atoms. Thiadiazoles have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and agriculture .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various catalysts. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 2-amino-5-(2-phenyl-1,3-selenazol-4-methylthio)-1,3,4-thiadiazole was achieved by reacting 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under solid-liquid phase transfer catalysis . These methods highlight the versatility of thiadiazole chemistry and the importance of catalysts in optimizing yields and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl thiadiazole compound was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The molecular structure of another thiadiazole derivative in the crystalline phase was determined by single-crystal X-ray diffraction, showing that it crystallizes in the triclinic system . These studies provide detailed insights into the molecular geometry and electronic properties of thiadiazole derivatives.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including nucleophilic substitution and acylation. For instance, some 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles were synthesized by nucleophilic displacement reactions . Acylation of 5-amino-1,2,3,4-thiatriazole with chloroformates and chlorothioformates led to the formation of different thiadiazole derivatives . These reactions demonstrate the reactivity of thiadiazole compounds and their potential for chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are characterized by various analytical techniques. The ibuprofen-thiadiazole hybrid compound's vibrational analysis was performed using FT-IR and FT-Raman spectroscopy, supported by quantum chemical calculations . The antifungal activity of some thiadiazole derivatives was evaluated, showing that they retained a significant percentage of fungicidal activity . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, were investigated using density functional theory (DFT) calculations . These analyses contribute to understanding the structure-property relationships in thiadiazole compounds.
Scientific Research Applications
1. Chloromethylation of Aromatic Compounds
- Application Summary: Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: The chloromethylation of aromatic compounds is catalyzed by zinc iodide. The reaction involves treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .
- Results: The corresponding chloromethyl derivatives are obtained in good to excellent yields .
2. Hyper Cross-linked Polymers (HCPs)
- Application Summary: HCPs are porous materials that have been intensively used in recent years. They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Methods of Application: The HCP material is synthesized by Friedel Craft reactions. The three methods include: post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .
- Results: HCPs have many applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
3. Chloromethane
- Application Summary: Chloromethane, also known as methyl chloride, is a crucial reagent in industrial chemistry. It is a colorless, sweet-smelling, flammable gas .
- Methods of Application: It is one of the haloalkanes and is used as a reagent in various industrial chemical reactions .
- Results: Although it is rarely present in consumer products, it was formerly utilized as a refrigerant .
4. Hypercrosslinked Porous Polymer Materials
- Application Summary: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest .
- Methods of Application: HCPs are prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .
- Results: HCPs have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
properties
IUPAC Name |
5-(chloromethyl)-4-propan-2-ylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDHFJBHXNJEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649346 | |
Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole | |
CAS RN |
1060817-54-0 | |
Record name | 5-(Chloromethyl)-4-(1-methylethyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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